![molecular formula C12H9NO4S B12971076 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole ring through a series of condensation reactions, often involving catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the compound.
化学反应分析
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound shares a similar core structure but differs in the functional groups attached to the thiazole ring.
1,3-Benzodioxole, 5-(4-(1,3-benzodioxol-5-yloxy)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl): Another compound with a benzo[d][1,3]dioxole moiety, but with different substituents and ring systems.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H9NO4S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c1-6-13-10(11(18-6)12(14)15)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15) |
InChI 键 |
BAXVSSMXXCNFJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


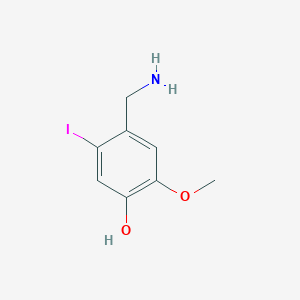
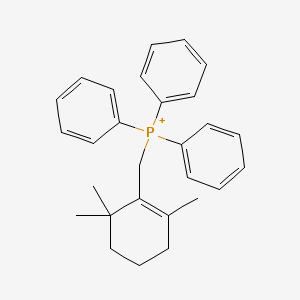
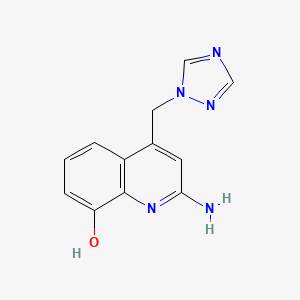
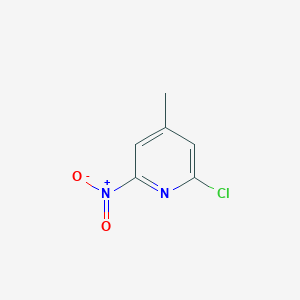
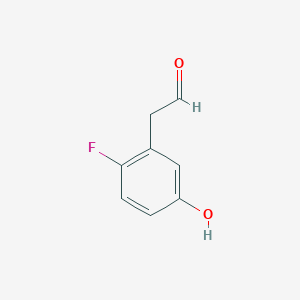
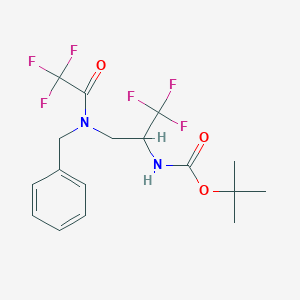

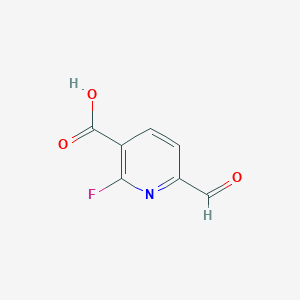

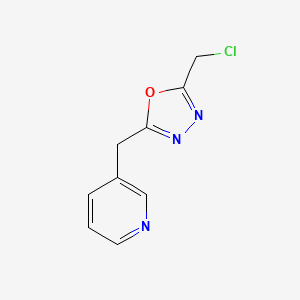
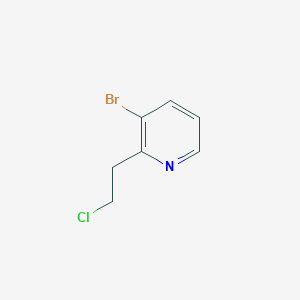
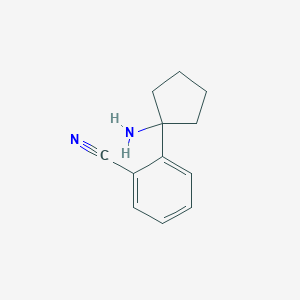
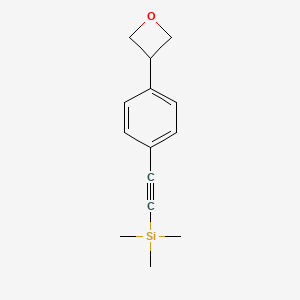
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
